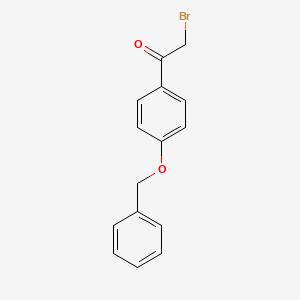

1-(4-(Benzyloxy)phenyl)-2-bromoethanone

Description

1-(4-(Benzyloxy)phenyl)-2-bromoethanone is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a bromoethanone moiety

Properties

IUPAC Name |

2-bromo-1-(4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPCKPXQFYWNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441559 | |

| Record name | 4-(Benzyloxy)-phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-67-5 | |

| Record name | 4-(Benzyloxy)-phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(benzyloxy)phenyl]-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination Using Brominating Agents

Traditional synthesis involves the bromination of 1-(4-(benzyloxy)phenyl)ethanone using molecular bromine or bromine equivalents under controlled conditions. This approach typically requires careful temperature regulation to ensure selective alpha-bromination rather than ring bromination.

A well-documented procedure from the marine alkaloid synthesis literature demonstrates this approach:

Procedure:

"To a solution of 1-(4-(benzyloxy)phenyl)ethanone (2.26 g, 10 mmol) in anhydrous THF (20 mL) was added phenyltrimethylammonium tribromide (3.76 g, 10 mmol). The resulting solution was stirred at room temperature. A white precipitate was formed and the solution became yellowish over several minutes. After 30 min, the mixture was poured into ice water (50 mL) and extracted with ethyl acetate (20 mL × 3). The combined organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was recrystallized from ethanol (15 mL) to afford the title product (2.43 g, 80% yield)."

This method provides a relatively high yield (80%) with simple operational procedures, making it suitable for laboratory-scale preparation.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) represents a safer alternative to molecular bromine while providing comparable reactivity. NBS-mediated bromination can be performed under various conditions, with or without catalysts.

The general reaction involves:

- NBS as the brominating agent

- An optional catalyst (Lewis acid, radical initiator, etc.)

- A suitable solvent (typically THF, CH₂Cl₂, or CH₃CN)

A significant advantage of NBS is its solid form, which allows for easier handling, more precise reagent addition, and reduced exposure to toxic bromine vapors compared to liquid bromine.

Catalytic Bromination Approaches

Lewis Acid Catalyzed Bromination

Lewis acid catalysts enhance the electrophilicity of the brominating agent, allowing for more efficient and selective bromination. Various Lewis acids have been employed for this purpose, including:

| Lewis Acid Catalyst | Typical Conditions | Notable Features |

|---|---|---|

| ZnCl₂, ZnBr₂ | 0-25°C, 1-2 hrs | Mild conditions, good selectivity |

| BF₃ | -10-0°C, 0.5-1 hr | Fast reaction, higher selectivity |

| FeCl₃, AlCl₃ | 0-25°C, 1-2 hrs | Inexpensive catalysts |

| SnCl₄ | -10-25°C, 0.5-2 hrs | High activity catalyst |

The selection of the appropriate Lewis acid depends on the desired selectivity, scale, and compatibility with other functional groups present in the substrate.

Solid Acid Catalyst Systems

Solid acid catalysts provide heterogeneous systems that facilitate product separation and catalyst recycling. Research has demonstrated that active aluminum oxide (Al₂O₃) effectively catalyzes the bromination of aralkyl ketones using NBS:

"Bromination of aralkyl ketones using N-bromosuccinimide in presence of active Al₂O₃ provided either α-monobrominated products in methanol at reflux or mononuclear brominated products in acetonitrile at reflux temperature with excellent isolated yields depending on the nature of substrate employed."

For 1-(4-(benzyloxy)phenyl)ethanone, the moderate electron-donating effect of the benzyloxy group makes it well-suited for selective α-bromination under acidic Al₂O₃ conditions in methanol at reflux temperatures. This method offers:

Silica-Based Catalytic Systems

Modified silica catalysts have demonstrated good activity in halogenation reactions:

"Protocols involving the use of modified SiO₂, such as NaHSO₄·SiO₂ and HSO₃·SiO₂, have also demonstrated good catalytic activity in the direct halogenation reaction. Both yielded 2-bromo-1-phenylethanone in 72% and 87% yield, respectively."

The silica-based catalysts provide a heterogeneous reaction medium that enhances selectivity and facilitates product isolation while minimizing side reactions.

Modern and Green Synthetic Approaches

Continuous Flow Bromination Technology

A significant advancement in bromination methodology is the development of continuous flow protocols, which offer improved safety, scalability, and reaction control:

"A continuous-flow protocol for the bromination of benzylic compounds with N-bromosuccinimide (NBS) is presented. The radical reactions were activated with a readily available household compact fluorescent lamp (CFL) using a simple flow reactor design based on transparent fluorinated ethylene polymer (FEP) tubing."

Key advantages of this method include:

- Avoidance of hazardous chlorinated solvents (using acetonitrile instead)

- Efficient reagent usage (only 1.05 equiv of NBS required)

- Excellent scalability (throughput of 30 mmol h⁻¹, scalable to 180 mmol h⁻¹)

- High functional group tolerance

- Good to excellent isolated yields

This technology represents a significant improvement for industrial-scale production of α-bromoketones, including 1-(4-(Benzyloxy)phenyl)-2-bromoethanone.

Dibromohydantoin as an Alternative Brominating Agent

Recent research has explored dibromohydantoin as an environmentally friendly alternative to traditional brominating agents:

"Dibromohydantoin offers advantages including good stability, a high content of active bromine, and environmentally friendly characteristics. Nevertheless, it has rarely been systematically investigated in the α-bromination reaction of acetophenone derivatives."

Studies have shown that high yields of α-bromoacetophenone derivatives can be achieved using ethanol as a solvent and sulfuric acid as a catalyst at moderate temperatures (20°C). This method aligns with green chemistry principles by:

- Utilizing a stable solid reagent

- Employing a relatively benign solvent system

- Operating at moderate temperatures

- Providing clear experimental observations and excellent repeatability

Optimization of Reaction Parameters

Solvent Effects on Bromination Selectivity

The choice of solvent significantly influences both reaction rate and selectivity in the bromination of 1-(4-(benzyloxy)phenyl)ethanone:

Research indicates that polar aprotic solvents like THF and acetonitrile generally provide higher selectivity for α-bromination, while protic solvents may require careful temperature control to maintain selectivity.

Temperature Considerations and Reaction Time Optimization

Temperature management is critical for achieving selective α-bromination:

"The temperature for conducting reaction can range from about 0 to 140°C, preferably 75 to 80°C."

Lower temperatures (-10 to 10°C) favor α-bromination over ring substitution when using reactive brominating agents like molecular bromine. However, when using NBS or other milder brominating agents, moderate temperatures (20-80°C) often provide an optimal balance between reaction rate and selectivity.

Reaction times vary significantly across methods:

- Direct bromination with molecular bromine: 15-30 minutes

- NBS with catalysts: 10-120 minutes

- Flow chemistry approaches: Continuous processing with residence times of 5-15 minutes

- Dibromohydantoin methods: 30-60 minutes

Reagent Stoichiometry Optimization

Controlling the stoichiometry of the brominating agent is crucial for achieving selective monobromination:

"Limiting bromine to 1.1 equivalents minimizes di-brominated byproducts."

For optimal results in the preparation of this compound, the following stoichiometric ratios are recommended:

Purification and Characterization

Isolation and Purification Strategies

The isolation of pure this compound typically involves:

- Quenching the reaction (if necessary)

- Extraction with an appropriate organic solvent (commonly ethyl acetate)

- Washing with water or aqueous solutions to remove inorganic impurities

- Drying over anhydrous sodium sulfate or magnesium sulfate

- Concentration of the organic phase

- Recrystallization or column chromatography for final purification

Recrystallization from ethanol has proven particularly effective:

"The crude product was recrystallized from ethanol (15 mL) to afford the title product (2.43 g, 80% yield)."

Physical and Spectroscopic Properties

Properly synthesized and purified this compound displays the following characteristics:

- Melting point: 67-69°C

- Appearance: White crystalline solid

- ¹H NMR (400 MHz, CDCl₃): Characteristic signals include:

- α-CH₂Br at approximately δ 4.40 (s, 2H)

- Benzyloxy-CH₂ at approximately δ 5.14 (s, 2H)

- Aromatic protons between δ 7.0-8.0

These spectroscopic parameters provide valuable benchmarks for confirming the identity and purity of the synthesized compound.

Comparative Analysis of Preparation Methods

The following table provides a comparative overview of the major synthetic approaches to this compound:

The selection of the most appropriate method depends on scale requirements, available equipment, environmental considerations, and desired product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)phenyl)-2-bromoethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products:

Nucleophilic Substitution: Products like 1-(4-(benzyloxy)phenyl)-2-azidoethanone or 1-(4-(benzyloxy)phenyl)-2-thiocyanatoethanone.

Reduction: 1-(4-(benzyloxy)phenyl)-2-bromoethanol.

Oxidation: 4-(benzyloxy)benzoic acid.

Scientific Research Applications

1-(4-(Benzyloxy)phenyl)-2-bromoethanone exhibits a range of biological activities, making it a valuable compound in medicinal chemistry:

- Antimicrobial Activity: The compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of ≤ 0.25 µg/mL . This suggests potential applications in developing new antimicrobial agents.

- Antioxidant Properties: It demonstrates free radical scavenging capabilities, contributing to its protective effects against oxidative stress.

- Anticancer Potential: Research indicates that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth without exhibiting cytotoxic effects on human cells. This property could be crucial for developing new treatments for resistant bacterial infections.

Case Study 2: Synthesis of Marine Alkaloids

In another study, the compound was utilized as an intermediate in the total synthesis of marine alkaloids such as rigidin E. The synthesis involved complex reaction conditions where this compound acted as a key building block, demonstrating its versatility in organic synthesis .

Data Tables

| Activity Type | Description |

|---|---|

| Antimicrobial | Active against MRSA with MIC ≤ 0.25 µg/mL |

| Antioxidant | Exhibits free radical scavenging properties |

| Anticancer | Inhibits cancer cell proliferation |

| Anti-inflammatory | Reduces inflammatory responses in various cell types |

| Synthesis Method | Reactants Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 2-Bromoacetophenone + Phenolic Compounds | 80% |

| Reaction with Tribromide | This compound + Tribromide | Varies |

Mechanism of Action

The mechanism of action of 1-(4-(benzyloxy)phenyl)-2-bromoethanone depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

1-(4-(Benzyloxy)phenyl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of the ethanone moiety, leading to different reactivity and applications.

4-(Benzyloxy)benzoic acid: An oxidized form of the benzyloxyphenyl compound, used in different contexts such as polymer synthesis.

Uniqueness: 1-(4-(Benzyloxy)phenyl)-2-bromoethanone is unique due to the presence of both the benzyloxy group and the bromoethanone moiety, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

1-(4-(Benzyloxy)phenyl)-2-bromoethanone, also known by its CAS number 4254-67-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C15H15BrO2

- Molecular Weight : 305.19 g/mol

- Structure : The compound features a bromoethanone moiety attached to a benzyloxy-substituted phenyl group, which may influence its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. Inhibition of MAO-B is significant in the treatment of neurodegenerative disorders such as Parkinson's disease.

- Oxidative Stress Modulation : It has demonstrated antioxidant properties, which can protect cells from oxidative damage.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from degeneration and inflammation, making it a candidate for further research in neuroprotection.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Research Findings

Several studies have explored the biological properties of compounds related to this compound:

- A study focused on derivatives of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole found that such compounds possess potent MAO-B inhibitory activity, highlighting the importance of the benzyloxy group in enhancing biological activity. The most potent compound showed an IC50 value significantly lower than that of established MAO-B inhibitors like rasagiline .

- Another investigation into 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives revealed that certain analogs acted as selective MAO-B inhibitors with high potency (IC50 values ranging from 1.4 to 4.6 nM), indicating that structural modifications around the benzyloxy group can lead to enhanced biological activity against MAO-B .

Case Studies

One notable case study involved the assessment of the neuroprotective effects of benzyloxy-substituted phenolic compounds in animal models. The study demonstrated that these compounds could significantly reduce neuronal loss and inflammation markers in models of Parkinson's disease, suggesting their potential therapeutic application .

Q & A

Q. Key considerations :

- Purity of intermediates affects final yield (use column chromatography for isolation).

- Reaction temperature control during bromination minimizes side reactions.

Advanced: How can Pd-catalyzed cross-electrophile coupling optimize derivatives of this compound?

Pd-catalyzed cross-coupling reactions enable selective alkylation or arylation at the brominated α-carbon. For example:

- Substrate preparation : Use this compound with aryl/alkyl halides under Pd(0) catalysis (e.g., Pd(PPh₃)₄) .

- Optimization parameters :

- Ligand choice (e.g., Xantphos enhances stability of Pd intermediates).

- Solvent polarity (DMF or THF improves reaction efficiency).

- Temperature (60–80°C balances reactivity and selectivity).

Data contradiction : Competing Ullmann coupling may occur at higher temperatures; monitor via TLC and adjust catalyst loading .

Basic: What spectroscopic methods confirm the structure of this compound?

- ¹H/¹³C NMR :

- α-Bromoketone : A singlet at δ 4.5–5.0 ppm (CH₂Br) and carbonyl resonance at δ 190–200 ppm .

- Benzyloxy group : Aromatic protons at δ 7.2–7.5 ppm and a benzylic CH₂ at δ 5.1 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.054) confirms bond angles and spatial arrangement of substituents .

Advanced: How to resolve discrepancies in spectral data for brominated derivatives?

Contradictions in NMR or mass spectra often arise from:

- Rotameric equilibria : Slow rotation around the C–Br bond at room temperature splits signals. Use variable-temperature NMR to coalesce peaks .

- Impurity profiles : Compare HPLC retention times with synthetic intermediates (e.g., unreacted starting material elutes earlier) .

Basic: How does the benzyloxy group influence reactivity in further transformations?

The benzyloxy group acts as:

- Electron-donating group : Activates the aromatic ring for electrophilic substitution (e.g., nitration at the meta position).

- Protecting group : Removable via hydrogenolysis (H₂/Pd-C) to regenerate phenolic intermediates .

Advanced: What mechanistic insights explain competing pathways in nucleophilic substitutions?

In SN₂ reactions at the α-bromo position:

- Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) favor elimination (E2) over substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving substitution yields .

Basic: What safety protocols are critical when handling brominated intermediates?

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles prevent skin/eye contact .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How to assess the compound’s stability under varying storage conditions?

- Thermal stability : DSC analysis shows decomposition above 150°C.

- Light sensitivity : Store in amber vials at –20°C; UV-Vis monitoring detects ketone degradation (λmax shift from 270 nm) .

Basic: What are the applications of this compound in medicinal chemistry?

- Pharmacophore precursor : The α-bromoketone moiety is a versatile handle for synthesizing heterocycles (e.g., imidazoles via condensation with amidines) .

- Antimicrobial studies : Derivatives exhibit activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Advanced: How to validate purity for biological assays?

- HPLC-DAD/MS : Ensure >95% purity with a C18 column (acetonitrile/water gradient).

- Elemental analysis : Match calculated vs. observed C/H/Br ratios (±0.3% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.